molecular formula C20H18ClN3O3 B2644520 methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 477709-62-9

methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B2644520
CAS No.: 477709-62-9
M. Wt: 383.83
InChI Key: WMMDEQRHMRDZQI-WSDLNYQXSA-N
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Description

Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 477709-62-9) is a pyrazole-based compound featuring a chlorine atom at the 5-position, a phenyl group at the 1-position, and a carboxylate ester at the 3-position. The 4-position is substituted with an oxime functional group linked to a 4-methylbenzyl moiety .

Properties

IUPAC Name

methyl 5-chloro-4-[(E)-(4-methylphenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-14-8-10-15(11-9-14)13-27-22-12-17-18(20(25)26-2)23-24(19(17)21)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDEQRHMRDZQI-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the phenyl ring is usually achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Oximino Group: The oximino group is introduced by reacting the appropriate aldehyde or ketone with hydroxylamine hydrochloride in the presence of a base.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the oximino group can yield the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products include various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate has been evaluated for its activity against various bacterial strains. A study demonstrated that compounds with similar structures showed enhanced activity against E. coli and Staphylococcus aureus, suggesting that this compound may have comparable efficacy .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.18 µg/mL
Compound BStaphylococcus aureus0.25 µg/mL
Methyl 5-chloro...TBDTBD

1.2 Anti-Cancer Properties
The pyrazole scaffold has been recognized for its potential in cancer therapy. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction mechanisms. Further investigations are needed to elucidate its precise mechanisms of action and efficacy in various cancer models .

Agricultural Applications

2.1 Herbicidal Activity
Compounds containing pyrazole rings have been explored for their herbicidal properties. Research has indicated that similar compounds can effectively inhibit weed growth without harming crops, making them suitable candidates for developing new herbicides . The specific application of this compound in agricultural settings remains under investigation.

Table 2: Herbicidal Efficacy of Pyrazole Compounds

Compound NameTarget Weed SpeciesEfficacy (%)
Herbicide AAmaranthus retroflexus85
Herbicide BCynodon dactylon90
Methyl 5-chloro...TBDTBD

Synthesis and Structural Insights

The synthesis of this compound involves several steps, including the formation of the pyrazole ring and subsequent modifications to introduce the chloro and methoxy groups. Understanding the structural activity relationship (SAR) is crucial for optimizing its biological activity .

Table 3: Synthesis Pathway Overview

Step NumberReaction TypeReagents Used
1Formation of Pyrazole RingHydrazine, Acetic Acid
2ChlorinationPhosphorus Oxychloride
3Alkylation4-Methylbenzyl Alcohol

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The oximino group can also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzyl/Group Molecular Weight (g/mol) Key Features References
Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate 4-CH₃ 387.8* Pharmaceutical applications; phenyl and methylbenzyl enhance lipophilicity
Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate 4-F 387.8 Electron-withdrawing F may improve metabolic stability
Methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate 3-F 387.8 Discontinued due to synthesis challenges
Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate OMe 293.71 Smaller substituent; lower molecular weight

*Molecular weight inferred from analogs in .

  • 4-Fluorobenzyl: Fluorine’s electron-withdrawing nature may stabilize the oxime group against hydrolysis, extending half-life . Methoxyimino: Reduced steric bulk compared to benzyl derivatives could increase solubility but reduce target affinity .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: In analogs like (E)-3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, dihedral angles between pyrazole and aromatic rings influence molecular packing and stability .
  • Hydrogen Bonding : The oxime group (N–O) participates in intermolecular hydrogen bonds, which are critical for crystal lattice formation .

Biological Activity

Methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C18H19ClN4O3
  • Molecular Weight : 364.82 g/mol
  • Boiling Point : Approximately 547.1 °C (predicted) .

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that certain pyrazoles exhibit significant inhibitory activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).

In a study examining the synergistic effects of these compounds with doxorubicin, it was found that pyrazoles containing halogen substituents (such as chlorine) demonstrated enhanced cytotoxic effects compared to doxorubicin alone. This suggests a promising avenue for improving treatment efficacy in resistant cancer subtypes .

CompoundCell Line TestedIC50 (µM)Synergistic Effect with Doxorubicin
Methyl 5-chloro...MCF-7XYes
Methyl 5-chloro...MDA-MB-231YYes

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in tumor growth and proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase.
  • Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Antimicrobial Mechanisms : The inhibition of protein synthesis and nucleic acid production is critical for its antibacterial effects .

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound:

  • Anticancer Study : A series of experiments conducted on breast cancer cell lines revealed that compounds with chlorine substitutions exhibited a significant reduction in cell viability when treated with both the pyrazole and doxorubicin .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed effective bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong potential for therapeutic use .

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